Diphenyliodonium iodide
Overview
Description
Diphenyliodonium iodide is an organoiodine compound with the molecular formula C12H12I2. It is a hypervalent iodine compound, which means it contains iodine in a higher oxidation state than is typical for most iodine compounds. This compound is known for its utility in organic synthesis, particularly as an oxidizing agent and a photoinitiator.
Mechanism of Action
Target of Action
Diphenyliodonium iodide is an organic compound commonly used in catalysts and photoinitiators . It has been found to interact with various targets, including enzymes involved in the phenylpropanoid pathway . These enzymes include phenylalanine ammonia lyase (PAL), cinnamate-4 hydroxylase (C4H), and 4-coumarate coenzyme A ligase (4CL) . These enzymes play crucial roles in the biosynthesis of various secondary metabolites in plants .
Mode of Action
This compound acts by inhibiting the activities of major enzymes in the phenylpropanoid pathway . It limits the levels of PAL, C4H, and 4CL transcription and lowers the contents of related metabolites . It also restrains the downstream transcription level of curcumin synthase (CURS), which significantly impacts the synthesis of bisdemethoxycurcumin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of a wide range of secondary metabolites in plants, including flavonoids, lignins, and other phenolic compounds . By inhibiting key enzymes in this pathway, this compound can significantly affect the production of these metabolites .
Pharmacokinetics
It’s known that this compound is used as an inhibitor of the production of reactive oxygen species (ros) and shows critical pharmacological activities .
Result of Action
The primary result of this compound’s action is the inhibition of bisdemethoxycurcumin accumulation in fresh-cut yam . This is achieved through the suppression of the phenylpropanoid pathway and bisdemethoxycurcumin biosynthesis . The total bisdemethoxycurcumin in fresh-cut yam treated with this compound is markedly inhibited .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyliodonium iodide can be synthesized through several methods. One common method involves the reaction of iodosobenzene and iodoxybenzene in the presence of a base such as sodium hydroxide. The reaction mixture is stirred for 24 hours, followed by the addition of potassium iodide to precipitate this compound . The reaction conditions are typically mild, and the product is obtained in good yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is crucial, especially when used in applications such as photoinitiators.
Chemical Reactions Analysis
Types of Reactions: Diphenyliodonium iodide undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include peroxides and other oxidizing agents. The reactions are typically carried out under mild conditions.
Substitution Reactions: Nucleophiles such as amines, thiols, and carboxylates are commonly used. The reactions often require the presence of a base to facilitate the substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can produce a wide range of substituted aromatic compounds.
Scientific Research Applications
Diphenyliodonium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a photoinitiator in polymerization reactions.
Medicine: Research has explored its potential use in photodynamic therapy and as an antimicrobial agent.
Industry: It is used in the production of coatings, adhesives, and other materials that require photoinitiation.
Comparison with Similar Compounds
Phenyliodine(III) diacetate (PIDA): Another hypervalent iodine compound used as an oxidizing agent in organic synthesis.
Iodosobenzene: A hypervalent iodine compound used in oxidation reactions.
Phenyliodine(III) bis(trifluoroacetate): Used in similar applications as diphenyliodonium iodide, particularly in organic synthesis.
Uniqueness: this compound is unique due to its dual role as both an oxidizing agent and a photoinitiator. This dual functionality makes it particularly valuable in applications that require both properties, such as in the production of advanced materials and in photodynamic therapy.
Properties
IUPAC Name |
diphenyliodanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.HI/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIRVUAXANLUPO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
Record name | Diphenyliodonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10944820 | |
Record name | Diphenyliodanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-79-0 | |
Record name | Diphenyliodonium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2217-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyliodonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyliodanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyliodonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.